![molecular formula C11H17NO2 B1469239 [1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol CAS No. 1339711-56-6](/img/structure/B1469239.png)
[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol
Vue d'ensemble
Description
“[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol” is a research chemical with significant potential applications in various fields of research and industry. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of related compounds involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature, which yields multifunctionalized cyclopent-3-ene-1-carboxamides .Molecular Structure Analysis
The molecular structure of this compound can be viewed using computational chemistry tools . The molecular weight is 195.26 g/mol.Applications De Recherche Scientifique
Synthesis of Cyclopent-3-ene-1-carboxamides
The compound is utilized in the synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides. These carboxamides are produced via a triethylamine-promoted cycloaddition reaction, which operates under mild conditions and yields products with high diastereoselectivity . This synthesis is significant for creating compounds with potential biological activity.
Formation of 2-Oxabicyclo[2.2.1]heptane Derivatives
Another application involves the formation of 2-oxabicyclo[2.2.1]heptane derivatives. These derivatives are obtained from a similar cycloaddition reaction and have satisfactory yields and diastereoselectivity . The derivatives have implications in the development of new materials and pharmaceuticals due to their unique structural framework.
Domino Reaction Mechanism Studies
The compound serves as a key subject in studying domino reaction mechanisms. Researchers propose rational domino reactions to explain the selective formation of different cyclic compounds and their diastereoselectivity, which is crucial for advancing synthetic methodologies .
Organic Bulk Heterojunction Solar Cells
Cyclopent-3-ene derivatives, like the one , are important as electron-withdrawing anchor groups in the design of non-fullerene acceptors for organic bulk heterojunction solar cells . These solar cells are part of the next generation of photovoltaic technologies, offering a more sustainable energy source.
Characterization and Spectroscopy
The compound is also essential in characterization and spectroscopy studies. Detailed NMR and MS data provide insights into the molecular structure and stability, which are fundamental for the identification and development of new compounds with desired properties .
Orientations Futures
Propriétés
IUPAC Name |
cyclopent-3-en-1-yl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-8-9-5-6-12(7-9)11(14)10-3-1-2-4-10/h1-2,9-10,13H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQNQIRPDFFTMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1469157.png)

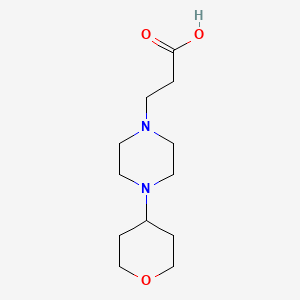
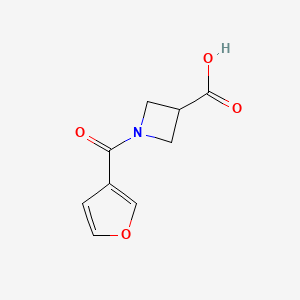
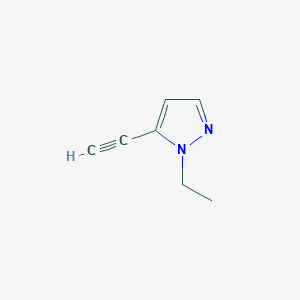
![{3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid](/img/structure/B1469163.png)

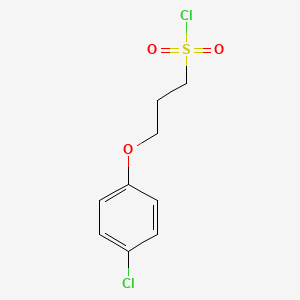
![1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469167.png)
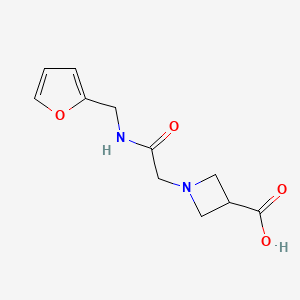
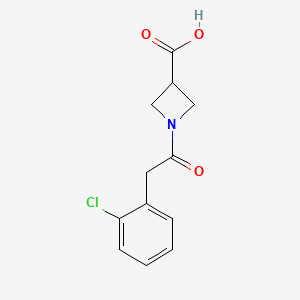
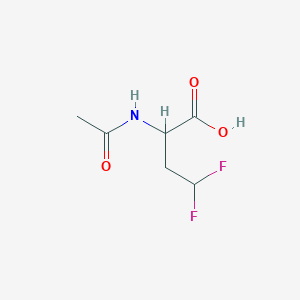
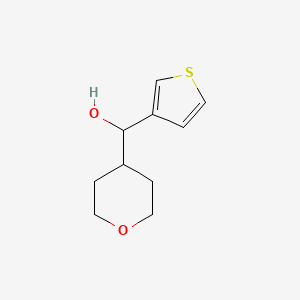
![1-[(2-Methylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469177.png)